An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-4-methylpyridine-5-boronic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-4-methylpyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-4-methylpyridine-5-boronic acid is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of pyridine, it possesses unique electronic properties, while the boronic acid moiety serves as a versatile functional group, most notably for Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comprehensive overview of its core physicochemical properties, offering field-proven insights and detailed experimental methodologies to support its application in research and development. The strategic placement of the benzyloxy, methyl, and boronic acid groups on the pyridine scaffold allows for nuanced modulation of its reactivity, stability, and biological interactions, making a thorough understanding of its characteristics essential for its effective utilization.
Molecular and Structural Properties
A foundational understanding of 2-(Benzyloxy)-4-methylpyridine-5-boronic acid begins with its basic molecular and structural characteristics. These properties are the primary determinants of its physical state, reactivity, and interactions with other molecules.
| Property | Value | Source |
| CAS Number | 1451391-35-7 | [2][3] |
| Molecular Formula | C₁₃H₁₄BNO₃ | [2] |
| Molecular Weight | 243.07 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| IUPAC Name | (2-(benzyloxy)-4-methylpyridin-5-yl)boronic acid |
The molecule's structure, featuring a pyridine ring substituted at the 2-position with a benzyloxy group, at the 4-position with a methyl group, and at the 5-position with a boronic acid, dictates its chemical behavior. The benzyloxy group acts as a bulky, electron-donating group, influencing the steric and electronic environment of the pyridine ring. The methyl group also contributes to the electron density of the ring, while the boronic acid group is a key functional handle for a variety of chemical transformations.
Stability and Reactivity: The Boroxine Equilibrium
A critical, yet often overlooked, aspect of boronic acid chemistry is the dynamic equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride, the boroxine.[5][6][7] This equilibrium is a major component of their physicochemical properties and can be a complicating factor in the analysis of their purity and stoichiometry.[5][6][7]
The dehydration of three boronic acid molecules to form a boroxine is a reversible process, influenced by factors such as solvent, concentration, and temperature.[8] In anhydrous or concentrated conditions, the equilibrium favors the formation of the boroxine.[8] Conversely, in the presence of water, the equilibrium shifts back towards the monomeric boronic acid.[7] This interconversion has significant implications for reaction stoichiometry and the interpretation of analytical data.
Diagram: Boronic Acid-Boroxine Equilibrium This diagram illustrates the reversible dehydration reaction where three molecules of 2-(Benzyloxy)-4-methylpyridine-5-boronic acid (R-B(OH)₂) condense to form the corresponding boroxine, releasing three molecules of water.
Caption: Equilibrium between the boronic acid monomer and its trimeric boroxine anhydride.
Key Physicochemical Parameters and Their Determination
Melting Point
The melting point is a fundamental property for assessing the purity of a crystalline solid. For a related compound, 2-Benzyloxy-4-fluorophenylboronic acid, a melting point of 116 °C has been reported.[4] Impurities typically lead to a depression and broadening of the melting point range.
Expert Insight: The observed melting point can be influenced by the boronic acid-boroxine equilibrium. The presence of boroxine as an impurity will affect the melting behavior. Therefore, ensuring the sample is thoroughly dried under vacuum prior to analysis is crucial for obtaining a sharp, reproducible melting point.[9]
Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a modern melting point apparatus.[10][11][12]
Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: Ensure the 2-(Benzyloxy)-4-methylpyridine-5-boronic acid sample is completely dry and finely powdered.[11]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a column of 2-3 mm of packed sample is achieved.[12]
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[12]
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary value.[12]
-
Accurate Determination: For an accurate measurement, start heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Calibration: Regularly calibrate the apparatus using certified melting point standards to ensure temperature accuracy.[9][10]
Solubility
The solubility of 2-(Benzyloxy)-4-methylpyridine-5-boronic acid in various solvents is critical for its use in synthesis, purification, and formulation. Generally, boronic acids exhibit solubility in polar organic solvents. A related compound, 2-(4-Methoxybenzyloxy)pyrimidin-5-ylboronic acid, is soluble in water and organic solvents like chloroform and dimethyl sulfoxide (DMSO).[13] Given the structure of the title compound, it is expected to be soluble in solvents like methanol, ethanol, DMSO, and tetrahydrofuran (THF), with limited solubility in non-polar solvents such as hexanes. Its solubility in aqueous solutions will be pH-dependent due to the presence of the acidic boronic acid group and the basic pyridine nitrogen.
Expert Insight: The solubility profile is a direct consequence of the molecule's structure. The benzyloxy and pyridine moieties provide lipophilic and polar characteristics, respectively, while the boronic acid group can engage in hydrogen bonding. This amphiphilic nature suggests that solubility can be tuned by adjusting the solvent system, for example, by using mixtures of polar and non-polar solvents.[14]
Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to determine the solubility of a compound in various solvents, classifying it based on its acidic, basic, or neutral nature.[15][16][17][18]
Objective: To classify the compound's solubility and infer the presence of ionizable functional groups.
Methodology:
-
Initial Screening: In separate small test tubes, add approximately 20-30 mg of the compound to 1 mL of the following solvents: water, diethyl ether, and toluene. Agitate vigorously. Observe if the compound dissolves completely.
-
Aqueous pH-Dependent Solubility:
-
5% HCl: If the compound is insoluble in water, add it to 1 mL of 5% aqueous HCl. Solubility in this acidic solution indicates the presence of a basic group, such as the pyridine nitrogen.[16]
-
5% NaOH: If the compound is insoluble in water, add it to 1 mL of 5% aqueous NaOH. Solubility in this basic solution indicates the presence of an acidic group, such as the boronic acid.[18]
-
5% NaHCO₃: If the compound is soluble in 5% NaOH, test its solubility in 5% aqueous NaHCO₃. Solubility in this weak base suggests a relatively strong acid.[17]
-
-
Polar Organic Solvents: Test solubility in 1 mL of methanol, ethanol, and DMSO.
-
Recording Observations: Record the results as "soluble," "partially soluble," or "insoluble" for each solvent.
Diagram: Solubility Testing Workflow This diagram outlines the decision-making process for classifying an organic compound based on its solubility in a sequence of solvents.
Caption: A systematic workflow for qualitative solubility analysis.
Acidity Constant (pKa)
2-(Benzyloxy)-4-methylpyridine-5-boronic acid is an amphoteric molecule with two key ionizable sites: the boronic acid group, which acts as a Lewis acid, and the pyridine nitrogen, which is basic.
-
Boronic Acid pKa: Boronic acids are generally considered Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[1][19] The pKa of arylboronic acids typically falls in the range of 8-10.[19][20] Electron-withdrawing substituents on the aromatic ring decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).[19][21] The electron-donating nature of the benzyloxy and methyl groups on the pyridine ring would be expected to result in a pKa for the boronic acid group towards the higher end of this range.
-
Pyridine Nitrogen pKa: The pKa of the conjugate acid of pyridine is approximately 5.2. Substituents on the pyridine ring will modulate this value. The electron-donating benzyloxy and methyl groups will increase the basicity of the pyridine nitrogen, leading to a pKa for the pyridinium ion that is likely higher than 5.2.
Expert Insight: The pKa values are crucial for optimizing reaction conditions, particularly in aqueous media or reactions involving bases. For instance, in Suzuki-Miyaura coupling, the formation of the active boronate species is pH-dependent. Knowing the pKa allows for the selection of an appropriate base to ensure efficient transmetalation without causing degradation of the starting material. Potentiometric or spectrophotometric titration are the gold-standard methods for experimental pKa determination.[22][23]
Spectroscopic Data
While a full experimental spectrum for this specific molecule is not publicly available, characteristic signals can be predicted based on its structure.
-
¹H NMR: Protons on the pyridine and benzene rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons of the benzyloxy group would likely appear as a singlet around δ 5.0-5.5 ppm. The methyl group protons would be a singlet in the aliphatic region, likely around δ 2.0-2.5 ppm. The hydroxyl protons of the boronic acid are often broad and may exchange with solvent, making them difficult to observe.
-
¹³C NMR: Aromatic carbons would be observed in the δ 110-160 ppm range. The methylene carbon of the benzyloxy group would be expected around δ 60-70 ppm, and the methyl carbon around δ 15-25 ppm. The carbon attached to the boron atom would also be in the aromatic region, and its chemical shift can be sensitive to the electronic environment.
-
¹¹B NMR: This technique is highly specific for boron-containing compounds. The chemical shift for a trigonal boronic acid typically appears in the range of δ 28-34 ppm, while the tetrahedral boronate species appears at a higher field (δ 3-10 ppm).
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 2-(Benzyloxy)-4-methylpyridine-5-boronic acid.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is often recommended for boronic acids to maintain their stability.[4]
Conclusion
2-(Benzyloxy)-4-methylpyridine-5-boronic acid is a valuable building block with a rich set of physicochemical properties that are critical to its successful application. Its stability is governed by the dynamic equilibrium with its boroxine anhydride, a factor that must be considered in both synthesis and analysis. The molecule's solubility and reactivity are dictated by its amphoteric nature, with both an acidic boronic acid moiety and a basic pyridine nitrogen. A thorough understanding of these properties, supported by the robust experimental protocols detailed in this guide, empowers researchers to harness the full potential of this versatile compound in the pursuit of novel chemical entities and materials.
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